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molecular formula C11H18O2 B8640422 1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one CAS No. 58254-13-0

1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one

Cat. No. B8640422
M. Wt: 182.26 g/mol
InChI Key: SVCOPMQWRUBJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04369328

Procedure details

2.0 g (0.011 M) of 2,6,6-trimethyl-1,2-epoxy-cyclohexyl methyl ketone have been treated with 0.5 g of acidic diatomaceous earth in 10 ml of dioxane at 100° to give, after the usual treatments as described in Example 6, 1.3 g (yield 72%) of the desired product (purity 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]12O[C:5]1([CH3:13])[CH2:6][CH2:7][CH2:8][C:9]2([CH3:11])[CH3:10])=[O:3]>O1CCOCC1>[CH3:1][C:2]([C:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]=[CH:6][C:5]=1[CH3:13])=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)C12C(CCCC1(C)C)(O2)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C=CCC1(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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